Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core with propan-2-yl groups attached at specific positions. The imidazo[1,2-a]pyrazine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: The imidazo[1,2-a]pyrazine core can be synthesized through a cyclization reaction involving a pyrazine derivative and an imidazole derivative.
Introduction of Propan-2-yl Groups: The propan-2-yl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the propan-2-yl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or H2O2 in an organic solvent.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine Derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[1,2-a]pyrazine ring.
Imidazole Derivatives: Compounds with an imidazole ring that exhibit similar biological activities.
Pyrazine Derivatives: Compounds with a pyrazine ring that are used in various therapeutic applications.
Uniqueness
Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of propan-2-yl groups enhances its lipophilicity, potentially improving its bioavailability and cellular uptake .
Properties
Molecular Formula |
C13H21N3O2 |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
propan-2-yl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C13H21N3O2/c1-8(2)11-12(13(17)18-9(3)4)16-6-5-14-7-10(16)15-11/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
ZJJNDWQPWMMQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCNCC2=N1)C(=O)OC(C)C |
Origin of Product |
United States |
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